CID 78063245

Description

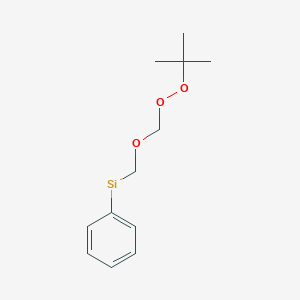

CID 78063245 is a chemical compound characterized by its unique structural and physicochemical properties. The compound was isolated from vacuum-distilled fractions of CIEO (a plant-derived essential oil), where its presence was confirmed through mass spectrometry . Structural features (e.g., functional groups, stereochemistry) remain unspecified in the evidence but may resemble terpenoids or aromatic derivatives based on its association with essential oils.

Properties

Molecular Formula |

C12H18O3Si |

|---|---|

Molecular Weight |

238.35 g/mol |

InChI |

InChI=1S/C12H18O3Si/c1-12(2,3)15-14-9-13-10-16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

SVLOAPLTEGMKBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOCOC[Si]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063245 involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include:

Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

Large-Scale Reactors: Using large reactors to carry out the chemical reactions.

Automation: Implementing automated systems to monitor and control reaction conditions.

Quality Control: Ensuring the consistency and quality of the product through rigorous testing and quality control measures.

Chemical Reactions Analysis

Types of Reactions

CID 78063245 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different products.

Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

Substitution: In substitution reactions, one functional group in the compound is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.

Scientific Research Applications

CID 78063245 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 78063245 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares CID 78063245 with analogous compounds described in the evidence, focusing on molecular properties, bioavailability, and experimental applications.

Structural and Functional Insights:

- CAS 20358-06-9 (CID 2049887) : A fluorinated thiazole derivative with high gastrointestinal (GI) absorption and CYP1A2 inhibition. Its smaller molecular weight (168.19 g/mol) and moderate LogP (2.85) align with this compound’s inferred lipophilicity but differ in functional group chemistry .

- This compound’s GC-MS profile suggests lower polarity than this compound, which has a solubility of 0.052 mg/ml .

Analytical Methods:

This compound was identified using GC-MS coupled with vacuum distillation, a method validated for volatile and semi-volatile compounds in essential oils . This contrasts with oscillatoxin characterization, which relies on LC-MS/MS due to their non-volatile nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.